1H-Imidazole-2-carboxylic acid

Medicinal chemistry Antibiotic resistance Metallo-β-lactamase inhibition

Researchers targeting metallo-β-lactamases (MBLs) require the 2-carboxyl positional isomer for effective metal coordination-generic imidazole carboxylate isomers fail to maintain equivalent inhibition. This compound is the validated core scaffold for designing MBL inhibitors with nanomolar potency. • Core metal-binding pharmacophore for B1 subclass MBL inhibitors (VIM, NDM, IMP types) • Derivatives achieve IC50 of 0.018 µM against VIM-2/VIM-5; reduce meropenem MIC ≥16-fold at 1 µg/mL • Bifunctional N,O-donor ligand for 2-D coordination polymers; high aqueous compatibility (LogP -1.41)

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 16042-25-4
Cat. No. B096599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-carboxylic acid
CAS16042-25-4
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C(=O)O
InChIInChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8)
InChIKeyKYWMCFOWDYFYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-carboxylic Acid: A Differentiated Heterocyclic Building Block


1H-Imidazole-2-carboxylic acid (CAS 16042-25-4) is a heterocyclic compound featuring an imidazole ring with a carboxylic acid substituent at the 2-position, characterized by a molecular weight of 112.09 g/mol and a melting point of 198 °C . Its dual functionality—basic nitrogen atoms and an acidic carboxyl group—enables participation in hydrogen bonding and metal coordination, distinguishing it from alternative imidazole carboxylate isomers that bear the carboxyl group at alternative ring positions .

2-carboxyl imidazole scaffold enables distinct N,O-donor coordination geometry
Position-specific building block for metal-binding pharmacophore design
High hydrophilicity (negative LogP) supports aqueous-phase synthesis and assays

1H-Imidazole-2-carboxylic Acid: Why Isomer Substitution Fails


The position of the carboxyl group on the imidazole ring dictates metal coordination geometry, binding affinity to biological targets, and physicochemical properties. Systematic substitution of 1H-imidazole-2-carboxylic acid with other structurally similar metal-binding pharmacophores—including pyridine carboxylic acids, pyrazine carboxylic acids, pyrimidine carboxylic acids, imidazole-4-carboxylic acid, pyrrole carboxylic acids, and pyrazole carboxylic acids—results in decreased metallo-β-lactamase (MBL) inhibition, with only thiazole-4-carboxylic acid showing comparable activity [1]. Generic interchange among imidazole carboxylate isomers is therefore not scientifically justified without empirical validation.

Target 1H-Imidazole-2-carboxylic acid
MBL inhibition scaffold; predictable MOF topology
Substitute Imidazole-4-carboxylic acid, pyridine/pyrazine/pyrimidine carboxylates
Decreased MBL inhibition; altered metal-binding geometry
Carboxylate position dictates metal coordination and biological activity; generic isomer replacement may not reproduce target engagement or crystal structure outcomes. Empirical validation required.

1H-Imidazole-2-carboxylic Acid: Comparative Evidence


Critical Metal-Binding Pharmacophore for MBL Inhibition

Structure-activity relationship (SAR) studies systematically replaced 1H-imidazole-2-carboxylic acid with structurally similar metal-binding pharmacophores including pyridine carboxylic acids, pyrazine carboxylic acids, pyrimidine carboxylic acids, imidazole-4-carboxylic acid, pyrrole carboxylic acids, and pyrazole carboxylic acids. All tested alternatives except thiazole-4-carboxylic acid resulted in decreased MBL inhibition [1]. Further optimization produced compound 28, which demonstrated IC50 values of 0.018 µM for both VIM-2 and VIM-5 MBLs [1].

VIM MBL inhibition
Head-to-head
IC50 = 0.018 µM (VIM-2/VIM-5) for derivative 28
2-carboxyl scaffold enables potent MBL inhibition context
Alternative MBPs showed decreased inhibition; thiazole-4-carboxylic acid comparable [1]
Medicinal chemistry Antibiotic resistance Metallo-β-lactamase inhibition

Bifunctional Ligand for MOF Construction

Hydrothermal synthesis of coordination complexes using 1H-imidazole-2-carboxylic acid (H2imc) versus 1H-imidazole-4,5-dicarboxylic acid (H3imdc) yields structurally distinct coordination architectures. Complexes synthesized with H2imc produced a 2-D supramolecular layer based on two chains arraying uniformly, whereas H3imdc yielded different coordination structures [1]. The compound's dual nitrogen-oxygen donor capability enables predictable metal-ligand stoichiometry and geometry distinct from alternative azolecarboxylate ligands [1].

Coordination architecture
Cross-study comparable
H2imc: 2-D supramolecular layer; H3imdc: different topologies under identical conditions
Carboxylate position controls coordination polymer topology
Single-crystal XRD confirmed distinct architectures
Coordination chemistry MOF synthesis Materials science

Enhanced Biological Activity in Mixed-Ligand Complexes

Mixed-ligand complexes incorporating 1H-Imidazole-2-carboxylic acid (IMCA) and Histidine (LHIS) were synthesized and characterized as FeIMCALHIS, CoIMCALHIS, and NiIMCALHIS. The metal complexes exhibited enhanced antimicrobial, antioxidant, and anti-inflammatory activity compared to the individual uncomplexed ligands IMCA and LHIS [1]. FeIMCALHIS showed notable antimicrobial activity among the tested complexes. Molar conductivity measurements confirmed the non-electrolytic nature of these coordination compounds [1].

Mixed-ligand activity
Head-to-head
Fe/Co/Ni IMCA-Histidine complexes showed enhanced antimicrobial, antioxidant, anti-inflammatory activity vs. uncomplexed ligands
Complexation-dependent bioactivity; supports screening context
Fe complex notable; non-electrolytic character confirmed
Bioinorganic chemistry Antimicrobial agents Coordination compounds

Superior Hydrophilicity and Water Solubility

1H-Imidazole-2-carboxylic acid exhibits a calculated LogP value of -1.41 and LogD (pH 7.4) of -2.08, indicating strong hydrophilicity [1]. This property enables aqueous solubility and distinguishes it from other imidazole derivatives. The compound is soluble in water, ethanol, and acetonitrile, but insoluble in non-polar solvents . The low pKa value of 1.44±0.10 (predicted) further supports its ionization behavior in aqueous environments.

Hydrophilicity
Class-level
LogP -1.41; LogD (pH 7.4) -2.08; soluble in water, ethanol, acetonitrile
High aqueous-phase compatibility for reactions and assays
Predicted values; class-level inference
Physicochemical properties Formulation science Drug design

1H-Imidazole-2-carboxylic Acid: Key Application Scenarios


Metallo-β-Lactamase Inhibitor Development

Procure 1H-imidazole-2-carboxylic acid as the core metal-binding pharmacophore scaffold for designing novel MBL inhibitors targeting B1 subclass enzymes (VIM, NDM, IMP types). The 2-carboxyl position is critical; alternative heterocyclic carboxylates fail to maintain equivalent MBL inhibition [1]. Structural optimization from this scaffold has yielded derivatives with nanomolar IC50 values (0.018 µM against VIM-2/VIM-5) and compounds that reduce meropenem MIC by ≥16-fold at 1 µg/mL [1].

MOF and Coordination Polymer Synthesis

Employ 1H-imidazole-2-carboxylic acid as a bifunctional N,O-donor ligand for constructing coordination polymers with predictable 2-D supramolecular architectures [1]. The specific 2-carboxylate position yields distinct coordination topologies compared to 4,5-dicarboxylate alternatives, enabling rational design of materials with targeted structural properties [1].

Bioactive Mixed-Ligand Metal Complexes

Use 1H-imidazole-2-carboxylic acid in combination with histidine or other amino acid ligands to synthesize mixed-ligand metal complexes (Fe, Co, Ni) with enhanced antimicrobial, antioxidant, and anti-inflammatory activity compared to the uncomplexed ligands [1]. Fe(III) complexes with this ligand exhibit particularly notable antimicrobial properties [1].

Aqueous-Phase Synthesis and Formulation

Select 1H-imidazole-2-carboxylic acid for applications requiring aqueous compatibility due to its high hydrophilicity (LogP = -1.41, LogD pH 7.4 = -2.08) [1] and confirmed solubility in water, ethanol, and acetonitrile [2]. This property differentiates it from more lipophilic imidazole carboxylate alternatives and supports its use in aqueous reaction media, biochemical assays, and water-based formulations.

Application
Selection Property
Validation Focus
MBL inhibitor design studies
2-Carboxyl scaffold selectivity for VIM/NDM/IMP enzymes
VIM-type enzyme inhibition assay validation; MIC reduction context
Coordination polymer synthesis
N,O-donor geometry; predictable 2-D supramolecular topology
Single-crystal XRD structure confirmation; topology reproducibility
Antimicrobial/anti-inflammatory screening
Metal-complexation-dependent bioactivity profile
In vitro activity panel against reference strains; complex characterization
Aqueous-phase synthesis and formulation
Low lipophilicity (negative LogP, LogD); water solubility
Aqueous reaction media compatibility; assay buffer solubility testing

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